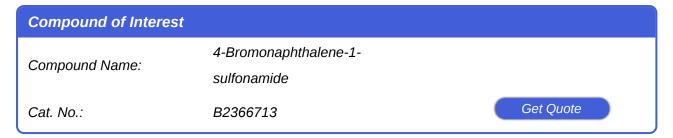


Technical Guide: 4-Bromonaphthalene-1-sulfonamide (CAS: 90766-48-6)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonaphthalene-1-sulfonamide is a synthetic organic compound featuring a naphthalene core functionalized with both a bromine atom and a sulfonamide group. While the compound itself is not typically associated with direct biological activity, it serves as a crucial intermediate in medicinal chemistry and drug discovery. Its strategic placement of reactive groups—the sulfonamide nitrogen and the bromine-substituted aromatic ring—allows for diverse chemical modifications, making it a valuable building block for creating libraries of more complex molecules with potential therapeutic applications.

The naphthalene-sulfonamide scaffold is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives synthesized from **4-bromonaphthalene-1-sulfonamide** and related precursors have shown promise as inhibitors of various enzymes and proteins, including tubulin, bromodomain-containing protein 4 (BRD4), and fatty acid binding protein 4 (FABP4).[1][2] This guide provides an in-depth overview of the chemical properties, synthetic utility, and the biological significance of derivatives originating from this key intermediate.

Physicochemical Properties



A summary of the key physicochemical properties of **4-Bromonaphthalene-1-sulfonamide** is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference
CAS Number	90766-48-6	
Molecular Formula	C10H8BrNO2S	
Molecular Weight	286.15 g/mol	[3]
IUPAC Name	4-bromonaphthalene-1- sulfonamide	
Appearance	Solid	
Purity	Typically ≥95%	
Storage	Store at room temperature in a dry, dark place.	
SMILES	O=S(C1=C2C=CC=CC2=C(Br) C=C1)(N)=O	
InChI Key	CZTMGDKMOJRIEI- UHFFFAOYSA-N	

Role as a Synthetic Intermediate

The primary utility of **4-Bromonaphthalene-1-sulfonamide** lies in its role as a versatile starting material. The sulfonamide group can be N-functionalized, and the bromo-naphthalene ring is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

One prominent application is in the synthesis of N-aryl sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, antitumor, and anti-HIV properties.[4] The closely related precursor, 4-bromo-1-naphthalenesulfonyl chloride, is often used to react with various amines to generate a diverse library of sulfonamide derivatives.



Experimental Protocols: Synthesis of Naphthalene-Sulfonamide Derivatives

The following is a representative experimental protocol for the synthesis of N-aryl naphthalene-sulfonamide derivatives, adapted from methodologies used in the development of potent tubulin polymerization inhibitors.[5] This protocol demonstrates the reaction of a naphthalene sulfonyl chloride with an aniline derivative, a common synthetic route for which 4-bromonaphthalene-1-sulfonyl chloride would be a suitable starting material.

Synthesis of N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulfonamide[5]

- Materials:
 - Naphthalene-1-sulfonyl chloride (1.0 eq)
 - 3,4,5-trimethoxyaniline (1.0 eq)
 - Triethylamine (Et₃N) (1.0 eq)
 - Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

- To a solution of 3,4,5-trimethoxyaniline (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane, add naphthalene-1-sulfonyl chloride (1.0 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature for 6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the solution with dichloromethane and wash with water.
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



 Purify the resulting residue by silica gel column chromatography to yield the desired product, N-(3,4,5-trimethoxyphenyl)naphthalene-1-sulfonamide.

This general procedure can be adapted for 4-bromo-1-naphthalenesulfonyl chloride to produce a variety of N-substituted-**4-bromonaphthalene-1-sulfonamide**s, which can then be further modified at the bromine position.

Biological Activity of Derivatives

Derivatives of naphthalene-sulfonamide have demonstrated significant biological activity across various therapeutic areas. A notable example is their role as anticancer agents through the inhibition of tubulin polymerization.[5]

Antiproliferative Activity of Naphthalene-Sulfonamide Derivatives

A study on a series of naphthalene-sulfonamide derivatives evaluated their in vitro antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines.[5] The results, summarized in Table 2, highlight the potent anticancer effects of these compounds.

Compound	Target Cell Line	IC ₅₀ (μM)
5c (naphthalen-1-yl moiety)	MCF-7	0.51 ± 0.03
5c (naphthalen-1-yl moiety)	A549	0.33 ± 0.01

Data extracted from a study on tubulin polymerization inhibitors, demonstrating the potency of the naphthalene-sulfonamide scaffold.[5]

Mechanism of Action and Signaling Pathways

The biological effects of naphthalene-sulfonamide derivatives are mediated through their interaction with specific cellular targets. For the anticancer derivatives mentioned above, the primary mechanism of action is the inhibition of tubulin polymerization.[5]

Tubulin Polymerization Inhibition



Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and shape.[5] They are formed by the polymerization of α - and β -tubulin heterodimers. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

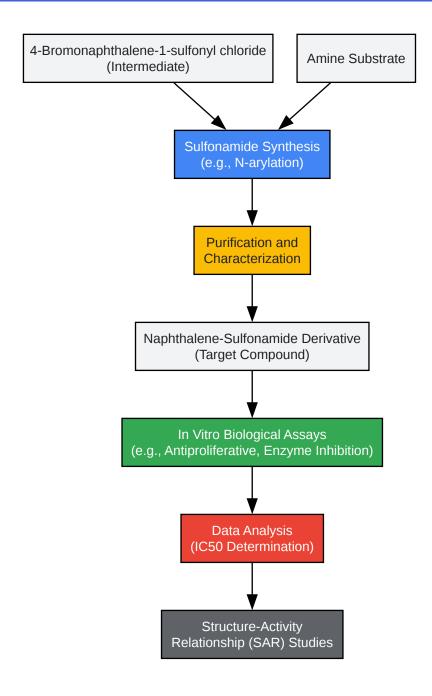
Certain naphthalene-sulfonamide derivatives have been shown to bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization and exerting potent antiproliferative effects.[5] For instance, compound 5c from the aforementioned study was identified as a microtubule-destabilizing agent with an IC $_{50}$ value of 2.8 μ M in a tubulin polymerization assay. [5]

Visualizations

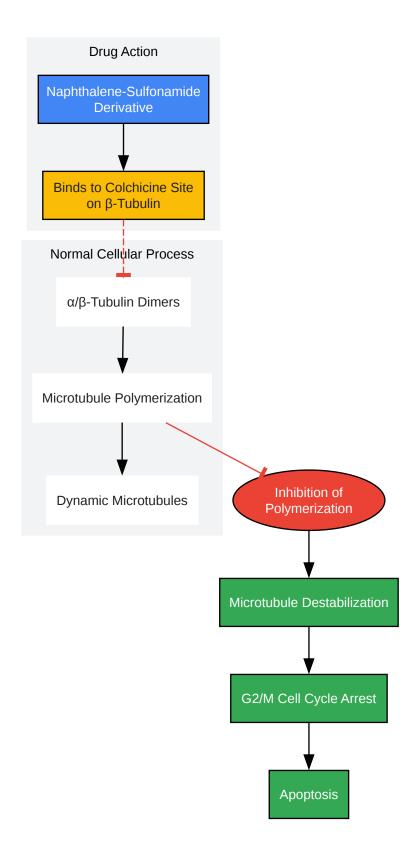
Logical Workflow: From Intermediate to Biologically Active Compound

The following diagram illustrates the typical workflow from the starting intermediate, **4-bromonaphthalene-1-sulfonamide** (or its sulfonyl chloride analog), to the synthesis and biological evaluation of a target compound.









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